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Compound of Interest

Compound Name: Fpl 14294

Cat. No.: B1673591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cholecystokinin (CCK)

analog, FPL 14294, and the native peptide, CCK-8. The data presented herein, supported by

detailed experimental protocols and signaling pathway diagrams, demonstrates the superior

therapeutic potential of FPL 14294, particularly in the context of appetite suppression.

Executive Summary
FPL 14294, a metabolically stable analog of CCK-8, exhibits a significantly enhanced anorectic

profile compared to its native counterpart. While maintaining a comparable in vitro receptor

binding affinity and potency for gallbladder contraction, FPL 14294 is over 200 times more

potent in inhibiting food intake in fasted rats. A key differentiator is its efficacy upon intranasal

administration, a route where native CCK-8 is inactive. This enhanced in vivo potency and

alternative delivery route position FPL 14294 as a promising candidate for therapeutic

applications targeting satiety and weight management.

Data Presentation
The following tables summarize the quantitative comparison between FPL 14294 and native

CCK-8 based on available experimental data.

Table 1: Receptor Binding Affinity
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Compound Receptor Affinity (Ki)

Native CCK-8 CCK-A ~0.6-1 nM[1]

CCK-B ~0.3-1 nM[1]

FPL 14294 CCK-A Comparable to CCK-8[2]

CCK-B Comparable to CCK-8[2]

Table 2: In Vitro Potency - Gallbladder Contraction

Compound Potency (EC50)

Native CCK-8 Comparable to FPL 14294[2]

FPL 14294 Comparable to CCK-8

Table 3: In Vivo Efficacy - Anorectic Activity in Fasted Rats

Compound
Administration
Route

Potency (Food
Intake Inhibition)

Effective Dose

Native CCK-8 Intraperitoneal Baseline -

Intranasal
Inactive at doses up to

500 µg/kg
-

FPL 14294 Intraperitoneal
>200 times more

potent than CCK-8
-

Intranasal
Potent anorectic

activity
5 µg/kg

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assay
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Objective: To determine the binding affinity of FPL 14294 and native CCK-8 to CCK-A and

CCK-B receptors.

Methodology:

Membrane Preparation: Membranes are prepared from tissues or cells expressing either

CCK-A (e.g., guinea pig pancreas) or CCK-B (e.g., guinea pig cerebral cortex) receptors.

Radioligand: A radiolabeled CCK analog, such as [125I]Bolton-Hunter-CCK-8, is used as the

ligand.

Competition Binding: The membrane preparations are incubated with a fixed concentration of

the radioligand and varying concentrations of the unlabeled competitor (native CCK-8 or FPL
14294).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the

Cheng-Prusoff equation.

In Vitro Gallbladder Contraction Assay
Objective: To assess the potency of FPL 14294 and native CCK-8 in inducing gallbladder

muscle contraction.

Methodology:

Tissue Preparation: Gallbladders are excised from guinea pigs and longitudinal muscle strips

are prepared.

Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological

salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5%

CO2.
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Isometric Tension Recording: The strips are connected to isometric force transducers to

record changes in muscle tension.

Cumulative Concentration-Response: After an equilibration period, cumulative

concentrations of either native CCK-8 or FPL 14294 are added to the organ bath.

Data Analysis: The contractile responses are measured, and concentration-response curves

are constructed to determine the EC50 value (the concentration that produces 50% of the

maximal response).

Anorectic Activity in Fasted Rats
Objective: To evaluate the in vivo efficacy of FPL 14294 and native CCK-8 in suppressing food

intake.

Methodology:

Animal Model: Male Sprague-Dawley rats are used. The animals are fasted for 21 hours

prior to the experiment but have free access to water.

Drug Administration:

Intraperitoneal (IP): FPL 14294 or native CCK-8 is dissolved in a suitable vehicle and

administered via intraperitoneal injection.

Intranasal (IN): A solution of FPL 14294 or native CCK-8 is administered into the nostrils of

the rats using a micropipette.

Food Intake Measurement: Immediately after drug administration, the rats are presented with

a pre-weighed amount of food. Food intake is measured at specific time points (e.g., over a

3-hour period).

Data Analysis: The food intake in the treated groups is compared to that of a vehicle-treated

control group to determine the percentage of inhibition. The anorectic effects are further

characterized by determining the effective dose (ED50) for food intake suppression. The

involvement of CCK receptor subtypes is investigated by pre-treating animals with selective

CCK-A (e.g., MK-329) or CCK-B (e.g., L365,260) antagonists.
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Signaling Pathways
Both native CCK-8 and its analog, FPL 14294, are believed to exert their physiological effects

through the activation of CCK-A and CCK-B receptors, which are G-protein coupled receptors

(GPCRs). The anorectic effects of both compounds are mediated through the CCK-A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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